molecular formula C15H19N3O2 B608862 Mavacamten CAS No. 1642288-47-8

Mavacamten

Número de catálogo: B608862
Número CAS: 1642288-47-8
Peso molecular: 273.33 g/mol
Clave InChI: RLCLASQCAPXVLM-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mavacamten (Camzyos®) is a first-in-class, selective cardiac myosin inhibitor approved for symptomatic obstructive hypertrophic cardiomyopathy (oHCM). It targets the hypercontractile state of cardiac myosin by stabilizing its autoinhibited "super-relaxed" state, reducing left ventricular outflow tract (LVOT) gradients, improving symptoms, and delaying the need for invasive septal reduction therapy (SRT) . Clinical trials, including EXPLORER-HCM and VALOR-HCM, demonstrated sustained efficacy through 56 weeks, with significant improvements in exercise capacity (pVO₂), NYHA class, and quality-of-life metrics (KCCQ-OSS, EQ-5D) . Safety monitoring for left ventricular ejection fraction (LVEF) reduction is mandatory due to dose-dependent effects .

Métodos De Preparación

Synthetic Routes to Mavacamten

The synthesis of this compound (6-[(1S)-1-phenylethylamino]-3-isopropyl-1H-pyrimidine-2,4-dione) follows a five-step process optimized for scalability and purity. According to the European Medicines Agency (EMA) assessment report, the commercial route employs three well-defined starting materials with stringent specifications .

Stepwise Synthesis and Process Optimization

The synthesis begins with the condensation of a pyrimidine precursor with (1S)-1-phenylethylamine under controlled acidic conditions. Key steps include:

  • Nucleophilic substitution to introduce the isopropyl group at the 3-position of the pyrimidine ring.

  • Chiral resolution to ensure the (S)-configuration at the stereocenter, achieved via crystallization with a tartaric acid derivative .

  • Final coupling reaction using a peptide coupling agent (e.g., HATU) to attach the phenylethylamine moiety, followed by deprotection and purification via column chromatography .

Process parameters such as temperature (−20°C to 25°C), solvent selection (tetrahydrofuran, dichloromethane), and catalyst loading (2–5 mol%) are critical for minimizing impurities like des-isopropyl byproducts .

Crystallization and Polymorph Control

This compound exhibits structural polymorphism, with six anhydrous forms (I–VI) and three solvates (pyridine, chloroform, N-methyl-2-pyrrolidone) identified . Polymorph stability and interconversion pathways significantly impact bioavailability and manufacturability.

Solution Crystallization

  • Form I : Obtained by cooling a saturated solution in methanol from 50°C to −20°C . Yield exceeds 85% when using antisolvent precipitation with ethyl acetate .

  • Form II : Crystallized from n-propanol via slow evaporation at room temperature (RT). Impurities of Form IV are common if concentration exceeds 50 mg/mL .

  • Form VI : Exclusive to pyridine solutions at concentrations between 20–30 mg/mL. Rapid cooling (10°C/min) prevents solvate formation .

Thermal Methods

  • Form III : Produced by annealing Forms I, II, IV, V, or VI at 240°C for 5 minutes, followed by controlled cooling to 210°C .

  • Form V : Generated via melt crystallization at 180°C, yielding a metastable phase that converts to Form I upon storage .

Solvate Formation and Desolvation

  • Pyridine Solvate (PYR) : Crystallizes as needles from pyridine/water mixtures (1:3 v/v). Desolvation at 100°C under vacuum yields Form II .

  • Chloroform Solvate (CHCl3) : Forms block crystals upon solvent evaporation. Desolvation induces partial amorphization unless conducted at <40% relative humidity .

Solid Dispersion and Amorphous Stabilization

To enhance solubility, this compound is formulated as a solid dispersion with polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP). Patent US20240082248A1 details:

  • Spray-drying : A 1:2 drug-polymer ratio in dichloromethane/methanol (7:3 v/v) at 80°C inlet temperature produces amorphous dispersions with a glass transition temperature (Tg) of 125°C .

  • Hot-melt extrusion : HPMC-based dispersions processed at 150°C show no recrystallization after 6 months at 25°C/60% RH .

Polymorph Characterization and Stability

X-ray Powder Diffraction (XRPD)

FormCharacteristic Peaks (2θ ± 0.2°)
I8.5°, 12.1°, 17.3°, 21.9°
II7.8°, 14.2°, 19.5°, 23.4°
VI9.1°, 15.7°, 18.9°, 24.0°

Form III displays unique high-temperature stability, resisting conversion up to 200°C, while Form V gradually transforms to Form I under ambient conditions .

Thermodynamic Relationships

  • Enantiotropic Pair : Forms I and III exhibit reversible phase transitions above 180°C .

  • Monotonic Stability : Form II is the most stable polymorph below 100°C, as confirmed by solution calorimetry (ΔHsoln = −15.2 kJ/mol) .

Salt Formation and Ionic Polymorphs

The hydrochloride salt (MAV-HCl) crystallizes in the P2₁ space group with a 1:1 stoichiometry. Key features include:

  • Structure : Chloride ions form N–H···Cl⁻ bonds with protonated amine groups, disrupting the C6 chain motifs of the free base .

  • Stability : MAV-HCl decomposes at 160°C, releasing HCl and yielding Forms II and IV .

Quality Control and Analytical Methods

The EMA mandates stringent specifications for this compound’s active pharmaceutical ingredient (API):

Purity Criteria

  • Assay : 98.0–102.0% by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .

  • Impurities : ≤0.15% for any individual impurity; total impurities ≤0.5% .

  • Enantiomeric Excess : ≥99.5% (S)-isomer via chiral HPLC .

Particle Size Control

Micronization to a D90 <20 µm ensures consistent dissolution rates in capsule formulations .

Industrial-Scale Manufacturing Considerations

Solvent Recovery and Sustainability

  • Methanol and ethyl acetate are recycled via distillation (≥95% recovery) .

  • Waste streams are treated with activated carbon to reduce organic content to <1 ppm .

Regulatory Compliance

  • Polymorph Form A (equivalent to Form I) is specified in the EMA dossier, with XRPD monitoring during batch release .

  • Stability studies confirm no polymorphic transitions in the final dosage form over 24 months at 25°C/60% RH .

Análisis De Reacciones Químicas

Metabolic Reactions and Enzymatic Pathways

Mavacamten undergoes extensive hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, with contributions from CYP2C19 (primary) and CYP3A4 (secondary) . Its metabolic profile includes:

Metabolic Pathway Key Metabolites Enzymes Involved Half-Life Variability
Aromatic hydroxylationM1 (hydroxylated derivative)CYP2C19, CYP3A46–23 days (CYP2C19-dependent)
Aliphatic hydroxylationM2CYP2C19
N-dealkylationM6CYP3A4
GlucuronidationM4 (glucuronide conjugate of M1)UGT enzymes

Critical findings :

  • CYP2C19 polymorphisms significantly impact systemic exposure, necessitating dose adjustments in poor metabolizers .

  • Drug-drug interactions occur with CYP2C19 inhibitors (e.g., fluconazole) and inducers (e.g., rifampin), altering plasma concentrations by up to 4.5-fold .

Binding Interactions with Cardiac Myosin

This compound binds β-cardiac myosin in the pre-powerstroke state, modulating ATP hydrolysis and actin interactions . Structural studies reveal:

Binding Site Feature Interaction Type Residues Involved Functional Impact
Hydrophobic pocket near Lever armVan der Waals forcesL267, ConvArg712, ConvAsn711Stabilizes myosin in relaxed state
Hydrogen bondingBackbone amide of L267 with pyrimidine groupL267Inhibits ATPase activity
Allosteric modulationConformational shifts in Converter domainH492, E497Reduces phosphate (Pᵢ) release rate

Key mechanistic insights :

  • Inhibits Pᵢ release rate by 50% at 1.78 μM (IC₅₀) , slowing the transition from weak to strong actin-binding states .

  • Reduces actin-activated myosin ATPase activity by 80% at therapeutic concentrations .

Biochemical Effects on Myosin Dynamics

This compound alters the chemomechanical cycle of myosin through multi-step kinetic modulation:

Parameter Effect of this compound Experimental Model Reference
Pᵢ release rate (kₚ)Decreased from 28 s⁻¹ to 12 s⁻¹Bovine cardiac myosin-S1
ADP release rateUnaffected (24–26 s⁻¹)Pyrene actin fluorescence
Weak-to-strong transition40% reduction in amplitudeHuman β-myosin simulations
Calcium sensitivityReverses hypercontractility in HCM mutantscTnT R92Q cardiomyocytes

Notable outcomes :

  • Stabilizes myosin in a low-energy state, reducing basal ATP consumption by 60% .

  • Normalizes systolic Ca²⁺ levels in HCM models by modulating myofilament Ca²⁺ flux .

Structural Dynamics and Drug-Target Stability

Molecular dynamics simulations highlight this compound’s unique binding behavior compared to other myosin inhibitors :

Property This compound Omecamtiv Mecarbil
Binding pocket mobilityHigh (explores multiple subpockets)Low (fixed polar interactions)
Lever arm positioningPre-powerstroke state stabilizationSimilar stabilization
Impact on actin interfaceDisrupts HTH and HO-helix dynamicsMinimal effect

Implications : this compound’s flexibility allows it to stabilize atypical myosin conformations incompatible with force generation, unlike rigid inhibitors like omecamtiv mecarbil .

Aplicaciones Científicas De Investigación

Las aplicaciones de MYK-461 se extienden a través de varios dominios:

Mecanismo De Acción

El mecanismo de MYK-461 implica la inhibición de la actividad de la ATPasa de la miosina cardíaca. Se dirige específicamente a la cabeza de la miosina, interrumpiendo su interacción con los filamentos de actina. Esto conduce a una contractilidad reducida y una mejor función diastólica.

Comparación Con Compuestos Similares

Mechanism of Action and Structural Differences

Mavacamten is compared with other myosin modulators and HCM therapies:

Compound Mechanism Key Differentiators
This compound Cardiac myosin inhibitor Stabilizes autoinhibited two-headed myosin state; deuterated form (this compound-d6) enhances metabolic stability .
Omecamtiv Mecarbil Cardiac myosin activator Increases contractility by prolonging actin-myosin interaction; contraindicated in HCM due to hypercontractility .
Aficamten Cardiac myosin inhibitor Similar mechanism to this compound; shorter half-life (potential for faster titration) .
Disopyramide Sodium-channel blocker (antiarrhythmic) Reduces LVOT obstruction via negative inotropy; anticholinergic side effects (e.g., dry mouth, urinary retention) .

Efficacy and Clinical Outcomes

LVOT Gradient Reduction

  • This compound : Reduced resting LVOT gradient by 33–33.7 mmHg and provoked gradient by 43–52.9 mmHg over 16–32 weeks .
  • Aficamten : Phase 2 data show comparable LVOT gradient reduction (~40 mmHg), but long-term data are pending .
  • Disopyramide : Reduces LVOT gradients by ~50 mmHg but with higher discontinuation rates due to side effects .

Quality of Life

  • This compound improved KCCQ-OSS by 14.9 points vs. 5.4 for placebo (P < 0.0001) . Benefits reversed post-washout, emphasizing need for chronic therapy .
  • No comparable patient-reported outcome data exist for disopyramide or aficamten .

Reduction in SRT Eligibility

  • This compound reduced SRT eligibility by 70–80% in VALOR-HCM at 32 weeks .
  • Disopyramide and septal ablation lack prospective data on SRT avoidance .

Cost-Effectiveness

  • This compound vs. Standard of Care (SoC) : Incremental cost-effectiveness ratio (ICER) of $1.2–1.5 million/QALY, driven by high drug cost but reduced SRT needs .
  • This compound vs. Septal Ablation/Myectomy : Higher upfront cost ($5.6–7 million/QALY) but fewer procedural risks .

Actividad Biológica

Mavacamten (formerly MYK-461) is a first-in-class selective cardiac myosin inhibitor that has been developed for the treatment of obstructive hypertrophic cardiomyopathy (oHCM). This compound acts at the sarcomere level to modulate cardiac function, specifically targeting the myosin motor protein responsible for muscle contraction. Its unique mechanism of action and efficacy in clinical settings have made it a focal point of research in cardiology.

This compound functions by reversibly inhibiting the myosin ATPase activity, which decreases the probability of myosin-actin cross-bridge formation. This results in a shift of the myosin population towards an energy-sparing 'off' state, thereby reducing myocardial hypercontractility and alleviating symptoms associated with oHCM. Key findings from preclinical studies indicate that this compound:

  • Reduces left ventricular outflow tract (LVOT) gradients .
  • Improves exercise capacity and overall cardiac function.
  • Decreases myocardial energy demands , thereby promoting better diastolic function .

Phase 3 Trials

Several pivotal trials have demonstrated the efficacy of this compound in patients with oHCM:

  • EXPLORER-HCM Trial :
    • Objective : To evaluate the safety and efficacy of this compound compared to placebo.
    • Results : this compound showed a significant improvement in exercise capacity, with 37% of patients achieving a ≥1.5 ml/kg/min increase in peak oxygen consumption (pVO2) compared to 17% in the placebo group (p = 0.0005) .
    • Secondary Outcomes : Significant reductions in post-exercise LVOT gradient were observed (-47 mm Hg vs. -10 mm Hg for placebo, p < 0.0001).
  • VALOR-HCM Trial :
    • Objective : To assess the impact of this compound on the need for septal reduction therapy (SRT).
    • Results : Only 17.9% of patients on this compound proceeded to SRT compared to 76.8% on placebo (p < 0.0001). Additionally, improvements were noted in New York Heart Association (NYHA) functional class .

Case Studies

A randomized clinical trial involving Chinese patients demonstrated that this compound significantly improved Valsalva LVOT obstruction and other cardiac metrics, including:

  • N-terminal pro-B-type natriuretic peptide levels : A geometric mean ratio of 0.18 (95% CI, 0.13-0.24).
  • High-sensitivity cardiac troponin I levels : A geometric mean ratio of 0.34 (95% CI, 0.27-0.42).
  • Left Ventricular Mass Index (LVMI) : A mean difference of -30.8 g/m² (95% CI, -41.6 to -20.1 g/m²) .

Pharmacokinetics and Safety Profile

This compound is well absorbed and extensively metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, with a terminal half-life ranging from 6 to 23 days depending on metabolic status . The safety profile has been favorable across multiple studies, with no new safety signals identified during clinical trials.

Summary of Findings

The following table summarizes key findings from major studies involving this compound:

StudyPrimary EndpointThis compound GroupPlacebo Groupp-value
EXPLORER-HCM≥1.5 ml/kg/min increase in pVO237%17%<0.0005
VALOR-HCMNeed for SRT17.9%76.8%<0.0001
Chinese PatientsImprovement in LVOT obstructionSignificantNot reportedN/A

Q & A

Basic Research Questions

Q. How should randomized controlled trials (RCTs) evaluating mavacamten’s efficacy in obstructive hypertrophic cardiomyopathy (oHCM) be designed to ensure methodological rigor?

  • Answer : Trials should follow PICOS criteria (Population: symptomatic oHCM patients; Intervention: this compound; Comparator: placebo; Outcomes: LVOT gradient reduction, NYHA class improvement; Study design: double-blind RCT). Key considerations include stratification by baseline therapies (e.g., beta-blockers), standardized echocardiographic assessments, and predefined endpoints such as peak oxygen consumption (pVO2) and NT-proBNP levels . The EXPLORER-HCM trial exemplifies this design, with strict inclusion criteria (NYHA class II-III, LVOT gradient ≥50 mmHg) and centralized echocardiography to minimize bias .

Q. What validated outcome measures are recommended for assessing this compound’s therapeutic effects in clinical studies?

  • Answer : Multimodal endpoints are critical:

  • Functional : Cardiopulmonary exercise testing (CPET) parameters (e.g., peak VO2, VE/VCO2 slope) .
  • Imaging : LVOT gradient reduction, mitral valve systolic anterior motion (SAM) resolution, and left ventricular mass index via cardiac MRI .
  • Biomarkers : NT-proBNP and high-sensitivity cardiac troponin I (hs-cTnI) to quantify cardiac wall stress .
  • Patient-reported : Kansas City Cardiomyopathy Questionnaire (KCCQ) and EQ-5D for quality of life .

Q. What safety monitoring protocols are essential in this compound trials due to its pharmacokinetic profile?

  • Answer : Regular LVEF monitoring (baseline, weeks 4, 8, 12, then every 12 weeks) is mandated to detect systolic dysfunction. Dose adjustments or discontinuation are required if LVEF <50% . CYP450 interactions (e.g., contraindication with CYP3A4 inducers/inhibitors) necessitate therapeutic drug monitoring . Pregnancy prevention protocols are critical due to teratogenicity risks in animal studies .

Advanced Research Questions

Q. How can researchers address subgroup heterogeneity in this compound response, such as differential effects in patients on beta-blockers?

  • Answer : Pre-specified subgroup analyses (e.g., EXPLORER-HCM’s beta-blocker cohort) should use interaction tests to evaluate treatment effect modifiers. For example, this compound’s pVO2 improvements were attenuated in beta-blocker users, but benefits on LVOT gradient and NT-proBNP remained consistent. Mixed-effects models can adjust for confounding .

Q. What methodological approaches resolve contradictions between preclinical and clinical data on this compound’s mechanism of action?

  • Answer : Preclinical studies show rapid force reduction in myofibrils, yet clinical effects emerge after weeks. Bridging this gap requires:

  • Translational biomarkers : Correlate in vitro myosin ATPase inhibition with in vivo NT-proBNP changes .
  • Pharmacodynamic modeling : Link drug exposure to delayed clinical response using population PK/PD models .

Q. How should long-term extension studies (e.g., MAVA-LTE) be structured to evaluate this compound’s disease-modifying potential?

  • Answer : Include serial cardiac MRI assessments to track LV mass regression and fibrosis. The EXPLORER-LTE cohort demonstrated sustained LVOT gradient reduction (median follow-up 62.3 weeks), but longer-term (>5 years) data are needed to confirm structural normalization .

Q. What statistical methods reconcile conflicting results across trials (e.g., EXPLORER-HCM vs. MAVERICK-HCM)?

  • Answer : Bayesian meta-analysis can synthesize data from heterogeneous populations (e.g., obstructive vs. non-obstructive HCM). Sensitivity analyses should adjust for trial design differences (e.g., MAVERICK’s focus on diastolic dysfunction) .

Q. How do researchers evaluate this compound’s impact on cardiac remodeling beyond symptom relief?

  • Answer : Multimodal imaging endpoints:

  • Echocardiography : SAM resolution (81% in this compound vs. 34% placebo) .
  • CMR : LV mass index reduction (P<0.0001 vs. placebo) correlated with hs-cTnI decline .

Q. What strategies optimize this compound dosing in patients with CYP2C19 polymorphisms?

  • Answer : Genotype-guided dosing is recommended. Poor metabolizers require extended contraception (6 months post-treatment) and lower initial doses due to prolonged drug exposure .

Q. How can patient-reported outcomes (PROs) be integrated into this compound trials to assess real-world impact?

  • Answer : Use validated tools like KCCQ-23, which showed clinically meaningful improvements (≥5-point increase) in this compound-treated patients. Longitudinal PRO collection (e.g., EXPLORER-HCM’s 30-week follow-up) captures symptom rebound after discontinuation .

Propiedades

IUPAC Name

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCLASQCAPXVLM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642288-47-8
Record name Mavacamten [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642288478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavacamten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVACAMTEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX45B99R3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.